molecular formula C15H20N2O6S B3311979 4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde CAS No. 946286-38-0

4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde

Cat. No.: B3311979
CAS No.: 946286-38-0
M. Wt: 356.4 g/mol
InChI Key: PWLSGPAPISZPKH-UHFFFAOYSA-N
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Description

4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a piperazine-based compound featuring a benzodioxole moiety linked via a propylsulfonyl chain and a terminal carbaldehyde group. The benzodioxole ring (a fused bicyclic aromatic system with two oxygen atoms) is a common pharmacophore in medicinal chemistry due to its metabolic stability and affinity for biological targets like serotonin and dopamine receptors . The sulfonyl group enhances polarity and may influence binding interactions, while the carbaldehyde functionality offers a reactive site for further derivatization (e.g., forming Schiff bases).

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c18-11-16-4-6-17(7-5-16)24(19,20)9-1-8-21-13-2-3-14-15(10-13)23-12-22-14/h2-3,10-11H,1,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLSGPAPISZPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound can be dissected into three primary components:

  • Benzo[d][1,3]dioxole moiety - Known for its diverse biological activities.
  • Propyl sulfonyl group - Enhances solubility and bioavailability.
  • Piperazine ring - Commonly associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antidiabetic properties : Inhibiting α-amylase, an enzyme involved in carbohydrate digestion, thereby potentially lowering blood glucose levels.
  • Anticancer effects : Demonstrating cytotoxicity against various cancer cell lines while sparing normal cells.

Antidiabetic Potential

A study synthesized several benzodioxol derivatives and evaluated their efficacy against α-amylase. Notably, compounds derived from the benzodioxole structure exhibited IC50 values indicating potent inhibition (e.g., 0.68 µM for one derivative) while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a favorable safety profile for potential therapeutic applications in diabetes management.

Anticancer Activity

Another investigation assessed the anticancer properties of benzodioxol derivatives. Compounds demonstrated significant activity against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . The findings underscore the need for further exploration of these compounds as potential anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison is made with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
ITI-333Tetracyclic structure with diverse side chainsPotent analgesic properties targeting multiple receptors
QuercetinFlavonoid with hydroxyl groupsExhibits antioxidant activity and potential anticancer effects
SulfapyridineSulfonamide derivativeAntimicrobial activity against various pathogens

The distinct combination of structural motifs in this compound may confer unique pharmacological properties not fully explored in similar compounds .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. For example:

  • α-Amylase Inhibition : By preventing starch breakdown into simpler sugars, this compound could play a role in managing blood sugar levels .
  • Cancer Cell Proliferation : The compound's ability to induce apoptosis in cancer cells suggests a possible mechanism involving the modulation of signaling pathways related to cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related piperazine derivatives with benzodioxole or aryl substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features:

Key Observations

Structural Variations: The target compound differs from analogs in –3 by its propylsulfonyl linker and carbaldehyde group, whereas others use ethyl/methyl linkers and aryl/heteroaryl substituents. Unlike halogenated aryl derivatives (e.g., bromo, chloro in ), the carbaldehyde group offers a reactive site for conjugation, similar to carboxylate esters in .

Synthetic Efficiency: Yields for related compounds range from 60–82%, with HCl salt formation improving crystallinity and stability .

Physicochemical Properties :

  • Melting points for HCl salts of analogs fall between 164–203°C , correlating with structural rigidity from aromatic substituents . The target compound’s melting point is unreported but likely lower due to the flexible propylsulfonyl chain.

Functional Group Impact :

  • The benzodioxole moiety in all compounds confers metabolic resistance to oxidative degradation, a critical advantage in drug design .
  • Carbaldehyde vs. aryl/heteroaryl groups : The former is electrophilic and prone to nucleophilic attack, whereas aryl groups (e.g., 2,4-difluorophenyl in ) enhance π-π stacking with biological targets.

Research Findings and Implications

  • Reactivity : The carbaldehyde group in the target compound may enable the formation of hydrazones or imines, as seen in and 7 , where similar aldehydes were used to synthesize bioactive hydrazinecarboxamides or pyrazole derivatives .

Limitations and Gaps

  • No direct data on the target compound’s synthesis, yield, or biological activity exists in the provided evidence.
  • Comparative studies on sulfonyl vs. methylene/ether linkers are needed to evaluate their impact on pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde

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